REACTION_CXSMILES
|
FC(F)(F)C(O[C:6](=[O:11])[C:7](F)(F)F)=O.ClCCl.[Br:17][C:18]1[C:23]([CH3:24])=[CH:22][N+:21]([O-])=C(C)[CH:19]=1>CCCCCC>[Br:17][C:18]1[C:23]([CH3:24])=[CH:22][N:21]=[C:7]([CH2:6][OH:11])[CH:19]=1
|
Name
|
|
Quantity
|
20.6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=[N+](C=C1C)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred for 20 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 7.5 hours
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Duration
|
7.5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
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Details
|
To a dichloromethane solution (50 ml) of the residue was added a saturated aqueous solution (100 ml) of sodium bicarbonate
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 14 hours
|
Duration
|
14 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus obtained
|
Type
|
CONCENTRATION
|
Details
|
ethyl acetate (=1:1) eluate was concentrated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=NC=C1C)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 40.4 mmol | |
AMOUNT: MASS | 8.17 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |